

In-Depth Technical Guide: Health and Safety for Handling Allylurea

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Compound of Interest

Compound Name: Allylurea

Cat. No.: B145677

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of **allylurea**, compiled from publicly available safety data sheets and toxicological literature. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

Allylurea is a white to almost white crystalline powder. Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₄ H ₈ N ₂ O	[1]
Molecular Weight	100.12 g/mol	[1]
Appearance	White to almost white powder to crystal	[1]
Solubility	Soluble in water	[1]

Hazard Identification and Classification

Allylurea is classified as a hazardous substance. The primary hazards are summarized in the following table, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class	Hazard Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled

Signal Word: Warning

Primary Routes of Exposure: Ingestion, skin contact, inhalation.

Symptoms of Exposure: May cause irritation.^[1] When heated to decomposition, it emits toxic fumes.

Toxicological Data

Quantitative toxicological data for **allylurea** is limited in the public domain. The following table summarizes available data for urea, a structurally related compound, to provide an estimation of its toxicological profile. It is crucial to handle **allylurea** with the appropriate precautions for a substance with moderate acute toxicity.

Endpoint	Species	Route	Value	Reference
LD50	Rat (male)	Oral	14,300 mg/kg bw	[2]
LD50	Rat (female)	Oral	15,000 mg/kg bw	[2]
LD50	Mouse (male)	Oral	11,500 mg/kg bw	[2]
LD50	Mouse (female)	Oral	13,000 mg/kg bw	[2]
Dermal LD50	Rabbit	Dermal	> 2,000 mg/kg (for a similar compound, CN- 322)	[3]

Experimental Protocols for Toxicological Assessment

This section outlines the general methodologies for key toxicological studies relevant to assessing the safety of **allylurea**. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology (based on OECD Guideline 423):

- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley), typically of one sex (females are often preferred).
- **Housing and Acclimation:** Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimated to the laboratory environment before the study.

- **Dose Administration:** The test substance is administered in a single dose by gavage. A step-wise procedure is used, starting with a dose expected to be toxic.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Data Analysis:** The LD50 is estimated based on the mortality observed at different dose levels.

Acute Dermal Toxicity Study

Objective: To determine the acute toxicity of a substance applied to the skin.

Methodology (based on OECD Guideline 402):

- **Test Animals:** Healthy, young adult rabbits (e.g., New Zealand White) are typically used.
- **Preparation:** The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- **Dose Application:** The test substance is applied uniformly over a defined area of the clipped skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing. The exposure period is 24 hours.
- **Observation:** Animals are observed for mortality, signs of toxicity, and skin reactions for 14 days.
- **Data Analysis:** The dermal LD50 is calculated based on the observed mortality.

In Vitro Genotoxicity: Ames Test

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in strains of *Salmonella typhimurium*.

Methodology:

- **Bacterial Strains:** Several histidine-requiring (his-) mutant strains of *S. typhimurium* are used.

- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking histidine.
- **Incubation and Scoring:** Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

In Vitro Genotoxicity: Micronucleus Assay

Objective: To detect chromosomal damage or aneuploidy by identifying the formation of micronuclei in cultured cells.

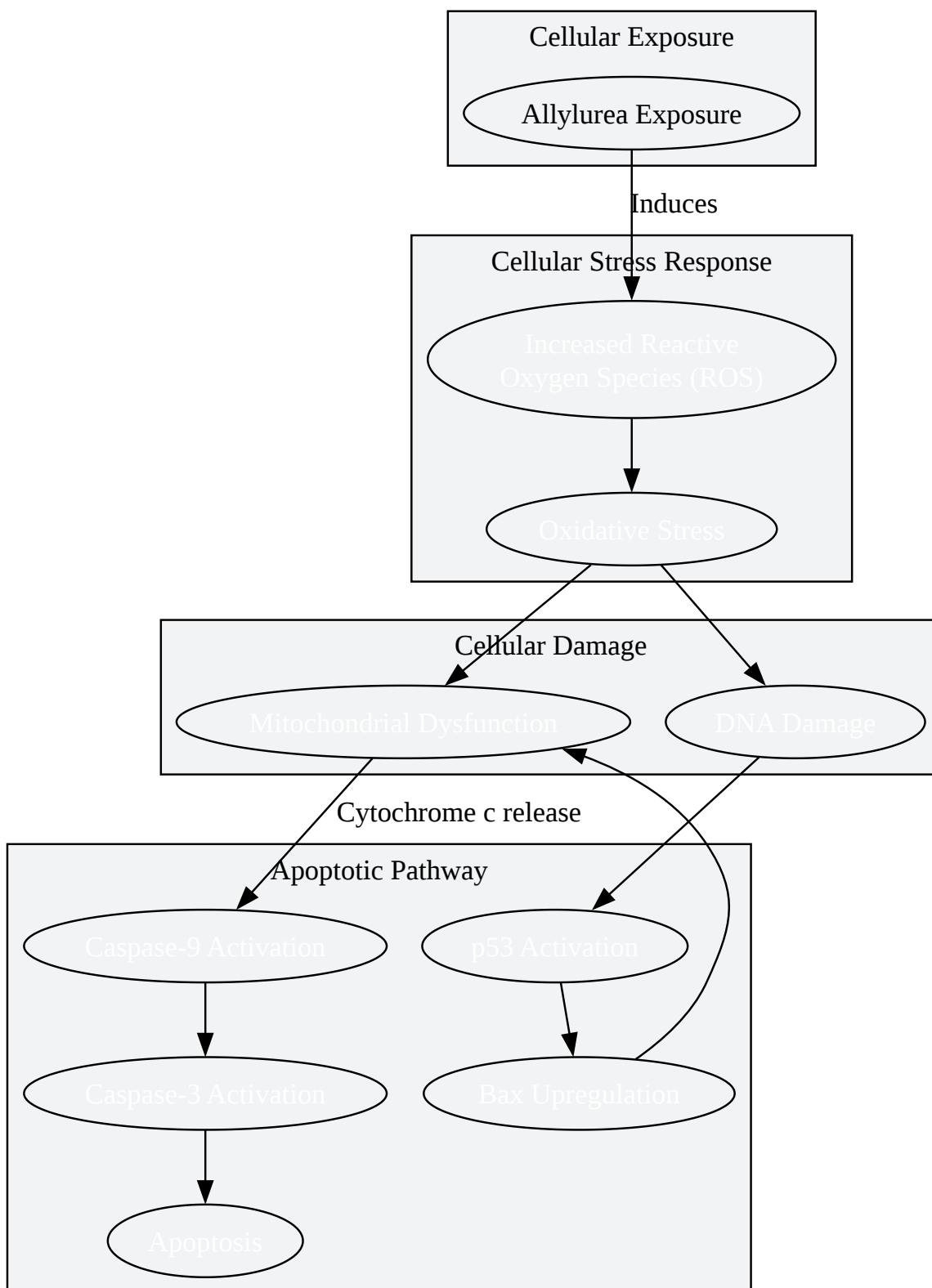
Methodology:

- **Cell Culture:** A suitable mammalian cell line (e.g., human lymphocytes, CHO, L5178Y) is used.
- **Exposure:** Cells are exposed to the test substance at various concentrations.
- **Cytokinesis Block:** Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
- **Scoring:** The frequency of micronuclei in binucleated cells is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Potential Signaling Pathways of Toxicity

While specific studies on the signaling pathways affected by **allylurea** are limited, research on related urea compounds, such as hydroxyurea, suggests potential mechanisms of toxicity.

These primarily involve the induction of oxidative stress and apoptosis.



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Caption: Putative signaling pathway for **allylurea**-induced toxicity.

Exposure to **allylurea** may lead to an increase in reactive oxygen species (ROS), causing oxidative stress.^[4] This can result in mitochondrial dysfunction and DNA damage, which can, in turn, activate the intrinsic apoptotic pathway.^{[4][5]} Key mediators of this pathway include the tumor suppressor protein p53 and caspases, which are proteases that execute programmed cell death.^[4]

Safe Handling and Storage

Engineering Controls:

- Handle **allylurea** in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Handling Procedures:

- Avoid contact with skin, eyes, and clothing.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in areas where **allylurea** is handled.

Storage:

- Store in a tightly closed container.
- Store in a cool, dry, well-ventilated place.

- Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

General Advice: Move the affected person out of the dangerous area. Show this safety data sheet to the doctor in attendance.

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
- In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

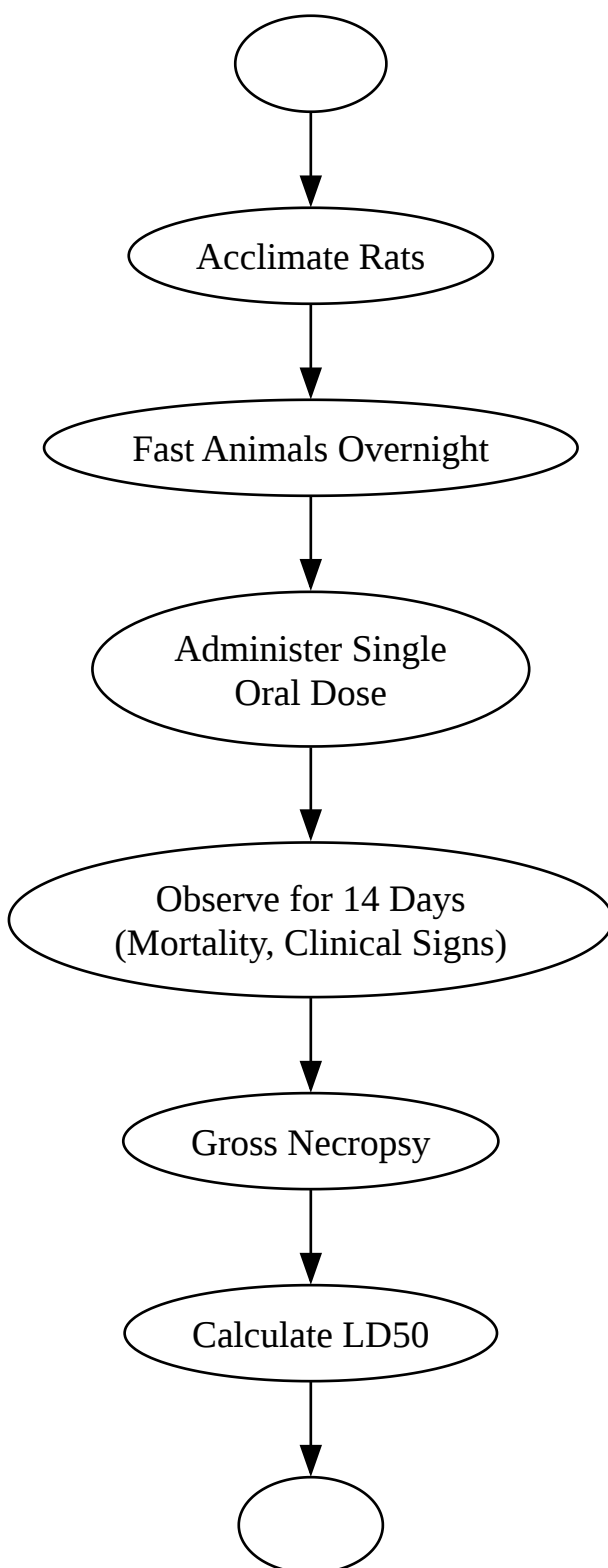
- Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
- Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

- Dispose of waste in accordance with local, state, and federal regulations.
- Contact a licensed professional waste disposal service to dispose of this material.
- Contaminated packaging should be disposed of as unused product.

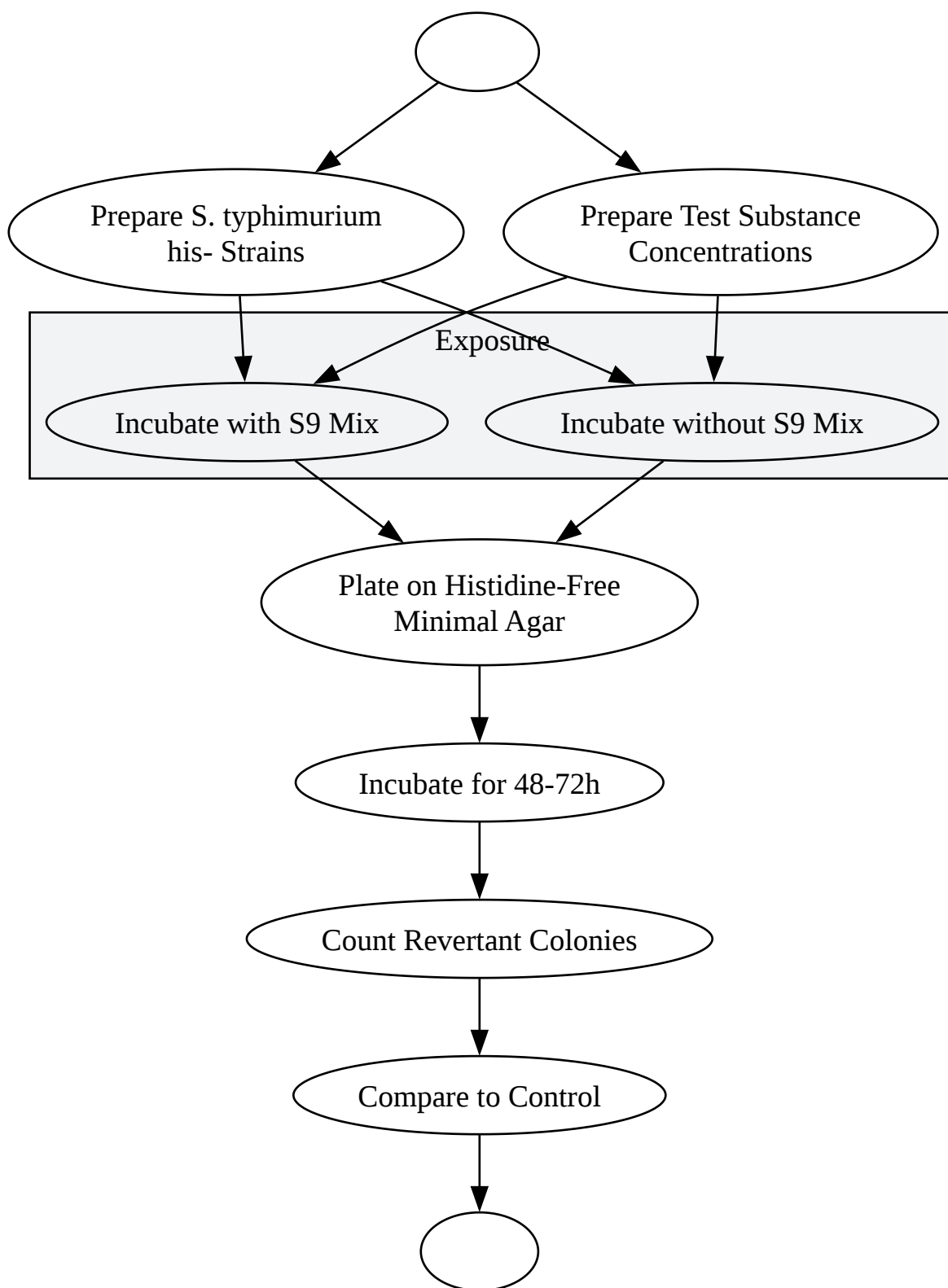
Experimental Workflow Diagrams

The following diagrams illustrate typical workflows for the toxicological assays described in this guide.



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Caption: Workflow for an acute oral toxicity (LD50) study.



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Caption: Workflow for the Ames test.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for **allylurea** before use.

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